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Compound of Interest

Compound Name: Prismane

Cat. No.: B14753642 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Prismane (C₆H₆), a valence isomer of benzene, stands as a landmark molecule in the study of

strained organic systems. Its unique cage structure, composed of two triangular and three

square faces, results in significant ring strain, making it a challenging and intriguing target for

both experimental and computational chemists. Accurate theoretical modeling of prismane's

properties is crucial for understanding the behavior of highly strained molecules, which are

relevant in energetic materials research and as building blocks in complex organic synthesis.

This guide provides an objective comparison of various computational models for predicting the

geometry and strain energy of prismane, supported by the best available benchmark data.

Data Presentation: Unveiling the Performance of
Computational Models
The accuracy of a computational model is benchmarked by its ability to reproduce known

molecular properties. In the absence of recent, definitive experimental geometry and

thermochemical data for the parent prismane, we will utilize highly accurate, explicitly

correlated W1-F12 theoretical values as the benchmark for comparison. This method is

considered to be of "chemical accuracy" (typically within 1 kcal/mol of experimental values).

Geometric Parameters
The geometry of prismane is characterized by two unique C-C bond lengths (within the

triangular and square faces) and the internal C-C-C bond angles. The table below compares
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the values predicted by several common computational methods against the benchmark W1-

F12 calculations.

Method/Bas
is Set

C-C
(triangle) Å

C-C
(square) Å

C-C-C
(triangle) °

C-C-C
(square) °

Deviation
from W1-
F12 (Avg.
Bond
Length, Å)

W1-F12

(Benchmark)
1.517 1.579 60.0 90.0 -

HF/STO-3G 1.561 1.565 60.0 90.0 +0.035

HF/3-21G 1.582 1.550 60.0 90.0 +0.022

HF/6-31G 1.559 1.549 60.0 90.0 +0.006

B3LYP/6-

31G(d)
1.531 1.568 60.0 90.0 +0.0015

MP2/6-31G 1.525 1.572 60.0 90.0 -0.0045

Note: The bond angles are fixed by the D3h symmetry of the molecule.

Strain and Formation Enthalpy
The high degree of ring strain in prismane is a key feature. The strain energy can be

calculated computationally, often through the use of isodesmic reactions, which are

hypothetical reactions where the number and types of bonds are conserved on both sides,

minimizing errors in the calculation. The table below compares the calculated heat of formation

and strain energy from various methods.
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Method
Heat of Formation
(kcal/mol at 298 K)

Strain Energy
(kcal/mol)

Deviation from W1-
F12 (Heat of
Formation,
kcal/mol)

W1-F12 (Benchmark) 107.9 132.8 -

6-31G*(RMP2) 109.0 - +1.1

DSD-PBEP86-D3BJ - 132.8 -

M06-2X/6-

31+G(2df,p)
- 142.0 -

Experimental Protocols: The Pursuit of Empirical
Truth
While recent experimental data for prismane is scarce, the following protocols outline the

standard methods used to determine the key properties discussed above.

Gas-Phase Electron Diffraction (GED) for Molecular
Geometry
Gas-phase electron diffraction is a powerful technique for determining the precise geometric

structure of molecules in the gaseous state, free from intermolecular forces that are present in

crystals.[1]

Methodology:

Sample Introduction: A gaseous sample of the molecule is introduced into a high-vacuum

chamber.

Electron Beam Interaction: A high-energy beam of electrons is fired at the gas molecules.

Scattering and Diffraction: The electrons are scattered by the electrostatic potential of the

atoms in the molecule, creating a diffraction pattern.
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Detection: The diffraction pattern, consisting of concentric rings of varying intensity, is

recorded on a detector.

Data Analysis: The radial distribution of the scattered electrons is analyzed to determine the

bond lengths, bond angles, and torsional angles of the molecule. This process often involves

fitting the experimental data to a theoretical model of the molecular structure.

Calorimetry for Enthalpy of Formation
The enthalpy of formation of a compound is typically determined indirectly by measuring the

enthalpy of a reaction involving that compound, most commonly the enthalpy of combustion.[2]

Methodology:

Sample Preparation: A precisely weighed sample of the substance is placed in a sample

holder within a high-pressure vessel known as a "bomb."

Pressurization: The bomb is filled with pure oxygen at high pressure.

Immersion: The bomb is submerged in a known quantity of water in an insulated container

(the calorimeter).

Ignition and Combustion: The sample is ignited, and the heat released by the combustion

reaction is absorbed by the bomb and the surrounding water.

Temperature Measurement: The temperature change of the water is carefully measured.

Calculation: From the temperature change, the mass of the water, and the heat capacity of

the calorimeter, the heat of combustion is calculated. Using Hess's Law and the known

standard enthalpies of formation of the combustion products (CO₂ and H₂O), the standard

enthalpy of formation of the compound can be determined.

Visualizing the Computational Landscape
To better understand the relationships and workflows in computational chemistry, the following

diagrams are provided.

Validation & Comparative

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 4 / 7 Tech Support

https://www.alevelh2chemistry.com/chemical-energetics-experimental-method-to-determine-enthalpy-change-of-combustion/
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b14753642?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Problem Definition

Method Selection

Calculation

Analysis and Comparison

Define Molecule
(Prismane)

Choose Computational Method
(e.g., DFT, MP2, W1-F12)

Define Property of Interest
(Geometry, Strain Energy)

Select Basis Set
(e.g., 6-31G*, cc-pVTZ)

Geometry Optimization

Frequency Calculation
(to confirm minimum)

Single-Point Energy Calculation

Extract Calculated Properties

Compare with Benchmark/Experimental Data

Assess Accuracy

Click to download full resolution via product page

A typical workflow for a computational chemistry study.
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Increasing Accuracy and Computational Cost

Composite Methods
(W1-F12, CBS-QB3)

Coupled Cluster
(CCSD(T))

Møller-Plesset Perturbation Theory
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Density Functional Theory
(B3LYP, M06-2X)Hartree-Fock (HF)
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Hierarchy of common ab initio and DFT methods.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.

Contact
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Phone: (601) 213-4426
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